Dilauryl peroxide
Description
General Principles of Organic Peroxide Reactivity in Radical Chemistry
The core of organic peroxide reactivity lies in the relatively weak O−O bond, which possesses a bond dissociation energy typically ranging from 45–50 kcal/mol (190–210 kJ/mol). This energy is significantly lower than that of carbon-carbon (C−C), carbon-hydrogen (C−H), or carbon-oxygen (C−O) bonds, making the O−O bond susceptible to homolytic cleavage upon exposure to heat or light. wikipedia.orgnoaa.govbeilstein-journals.org This homolytic cleavage generates highly reactive free radicals, typically of the form RO• (alkoxy radicals) or RCOO• (acyloxy radicals), which possess an unpaired electron. wikipedia.orgbeilstein-journals.org These generated radicals are crucial intermediates that can initiate a wide array of chemical reactions, including polymerization, cross-linking, and oxidation processes. wikipedia.orgnoaa.govbeilstein-journals.org The ability of organic peroxides to produce free radicals in a controlled manner is fundamental to their utility in industrial applications. suzehg.compergan.com
Classification and Structural Characteristics of Diacyl Peroxides
Organic peroxides are broadly classified based on their structural features, including the nature of the organic groups attached to the peroxide linkage. Diacyl peroxides are a specific subtype characterized by two acyl groups (RCO−) bridged by the peroxide bond, yielding the general structure R−COO−OCOR'. wikipedia.orgnumberanalytics.com A common method for their synthesis involves the reaction of hydrogen peroxide with acid chlorides or acid anhydrides in the presence of a base. wikipedia.org Upon decomposition, diacyl peroxides primarily undergo homolytic cleavage of the O−O bond, leading to the formation of two acyloxy radicals (R−COO•). numberanalytics.com These acyloxy radicals can further decarboxylate to yield alkyl radicals (R•) and carbon dioxide (CO2), depending on the specific reaction conditions and the nature of the R group. numberanalytics.com The stability and reactivity of these generated radicals are influenced by factors such as the R group and the solvent used for the decomposition. numberanalytics.com
Significance of Dilauryl Peroxide as a Fundamental Radical Initiator in Polymer Science
This compound (DLP), also known as dilauroyl peroxide, is a diacyl peroxide with the chemical formula C24H46O4. guidechem.comwikipedia.org It typically appears as a white granular solid or white flakes. chemicalbook.comlonghui-chem.com DLP is widely recognized and utilized as a fundamental radical initiator in polymer science due to its controlled decomposition at relatively low temperatures. guidechem.comchemicalbook.com
Key properties of this compound that make it valuable include:
Molecular Weight: 398.62 g/mol chemicalbook.comarkema.com
Melting Point: 53 to 55°C (or 54°C) wikipedia.orgchemicalbook.comlonghui-chem.com
Decomposition Temperature: It decomposes at 62°C. chemicalbook.com Its Self-Accelerating Decomposition Temperature (SADT) is 50°C. arkema.com
Active Oxygen Content: It has a theoretical active oxygen content of 4.01% and typically assays at 3.93% minimum. chemicalbook.comlonghui-chem.com
Solubility: this compound is soluble in organic solvents such as acetone (B3395972) and chloroform (B151607) but is insoluble in water. chemicalbook.com
In polymer science, this compound initiates polymerization by generating free radicals that react with monomer units to form polymer chains. numberanalytics.comguidechem.com This process is crucial for the production of various polymers, including:
Polyvinyl Chloride (PVC): DLP is a widely used initiator for the suspension and mass polymerization of vinyl chloride, typically in the temperature range of 60-75°C. pergan.comlonghui-chem.comarkema.com
Polyethylene (B3416737): It serves as an initiator for the high-pressure polymerization of ethylene (B1197577). pergan.comlonghui-chem.com
Acrylates and Methacrylates: DLP is also employed as an initiator for the polymerization of these monomers, such as methyl methacrylate (B99206). pergan.comlonghui-chem.com
Beyond initiation, this compound is also utilized as a cross-linking agent in certain polymer systems, such as in the production of rubber and elastomers. guidechem.comchemicalbook.com Furthermore, it finds application in the controlled degradation (visbreaking) of polypropylene (B1209903) matrices, where increasing the amount of DLP can influence the mechanical and thermal properties of the polymer by inducing chain scission. researchgate.net The choice of initiator, including this compound, significantly influences the resulting polymer's properties, such as molecular weight, polydispersity, and tacticity. pergan.comnumberanalytics.com
Data Tables
Here are some key properties and half-life data for this compound:
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Unit | Source |
| Appearance | White granular solid / White flakes | - | chemicalbook.comlonghui-chem.com |
| Molecular Weight | 398.62 | g/mol | chemicalbook.comarkema.com |
| Melting Point | 53-55 | °C | wikipedia.orgchemicalbook.com |
| Decomposition Temperature | 62 | °C | chemicalbook.com |
| Self-Accelerating Decomposition Temperature (SADT) | 50 | °C | arkema.com |
| Theoretical Active Oxygen Content | 4.01 | % | longhui-chem.com |
| Assay (Active Oxygen) | 3.93 min | % | longhui-chem.com |
| Activation Energy | 128.54 | kJ/mol | chemicalbook.com |
| Density (at 20°C) | 1.025 | kg/m ³ | longhui-chem.com |
| Solubility in Water | Insoluble (<0.1 mg/L at 20°C) | - | chemicalbook.comarkema.com |
| Solubility in Organic Solvents | Soluble (e.g., acetone, chloroform) | - | chemicalbook.com |
Table 2: Half-Life Data for this compound in Chlorobenzene
| Half-Life (t1/2) | Temperature (°C) |
| 0.1 hr | 99 |
| 1 hr | 79 |
| 10 hr | 61 |
Structure
2D Structure
Properties
CAS No. |
2895-03-6 |
|---|---|
Molecular Formula |
C24H50O2 |
Molecular Weight |
370.7 g/mol |
IUPAC Name |
1-dodecylperoxydodecane |
InChI |
InChI=1S/C24H50O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-24H2,1-2H3 |
InChI Key |
LGJCFVYMIJLQJO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOOCCCCCCCCCCCC |
Origin of Product |
United States |
Synthetic Methodologies and Process Optimization for Dilauryl Peroxide
Conventional Laboratory and Industrial Synthesis Approaches
The traditional synthesis of dilauryl peroxide has been well-established for decades, with a primary method involving the reaction of lauroyl chloride with hydrogen peroxide. Variations in reagents and conditions have been explored to refine this process.
Reaction of Lauroyl Chloride with Hydrogen Peroxide and Base
The most common method for producing this compound is the reaction between lauroyl chloride and hydrogen peroxide in the presence of a base. chemdad.comwikipedia.orgchemicalbook.com This reaction is typically carried out in a two-phase system. Lauroyl chloride, often dissolved in an organic solvent like petroleum ether, is reacted with an aqueous solution of hydrogen peroxide and a base, such as sodium hydroxide (B78521) or potassium hydroxide. chemicalbook.comchemicalbook.com
The base plays a crucial role in deprotonating the hydrogen peroxide to form the hydroperoxide anion, a more potent nucleophile that readily attacks the electrophilic carbonyl carbon of the lauroyl chloride. The reaction stoichiometry involves two moles of lauroyl chloride for every mole of hydrogen peroxide. chemdad.com
Key Process Steps:
Dissolution of lauroyl chloride in a suitable organic solvent. chemicalbook.com
Preparation of an aqueous solution of hydrogen peroxide and a base. chemicalbook.com
Controlled addition of the lauroyl chloride solution to the aqueous phase with vigorous stirring to ensure efficient mixing between the two phases. chemicalbook.com
Temperature control is critical, often maintained at low temperatures (e.g., below 45°C) to minimize the decomposition of both the peroxide product and the hydrogen peroxide reactant. chemicalbook.com
After the reaction is complete, the solid this compound product is isolated by filtration, washed to remove impurities, and dried. chemicalbook.com
Industrial-grade this compound typically achieves a purity of ≥97%. perodox.com
Exploration of Alternative Reagents and Reaction Conditions
Research has explored various modifications to the conventional synthesis to improve efficiency and safety. One area of investigation involves the use of different solvents or the elimination of organic solvents altogether. google.com Processes without organic solvents operate at higher temperatures, from 50° to 70° C, with shorter reaction times. google.com
Alternative bases and catalysts have also been investigated. For instance, phase-transfer catalysts (PTC) can be employed to facilitate the reaction between the water-insoluble lauroyl chloride and the aqueous hydrogen peroxide. nih.gov The use of ultrasound in conjunction with PTC has been shown to accelerate the synthesis of dialkyl peroxides, leading to high yields in significantly shorter reaction times. nih.gov
Advancements in Synthesis for Enhanced Purity and Yield
To meet the stringent requirements of modern polymer industries and to enhance process safety, newer synthetic methodologies have been developed. These include the use of continuous flow reactors and emulsion-based synthesis.
Continuous Flow Reactors for this compound Production
Continuous flow reactors offer significant advantages over traditional batch processes for the synthesis of potentially hazardous compounds like organic peroxides. unibe.chunibe.ch These systems allow for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved safety and product consistency.
In a continuous process for this compound, the reactants (lauroyl chloride, hydrogen peroxide, and base) are continuously fed into a reactor. google.com The reaction mixture then flows through the system, and the product is continuously withdrawn. google.com This approach minimizes the volume of hazardous material present at any given time. arkema.com Research has shown that clean this compound can be formed in excellent yield and used directly as an initiator in a subsequent, connected reaction. unibe.chunibe.ch
A patented continuous process describes maintaining the reaction temperature between 0° and 20° C with an average residence time of 15 to 30 minutes. google.com After the reaction, the mixture is heated to facilitate the separation of the molten this compound. google.com
Emulsion-Based Synthesis for Scalability and Control
Emulsion-based synthesis provides another avenue for improving the production of this compound. This method involves creating a stable emulsion of the reactants, which can lead to faster reaction rates and higher yields. google.com The small droplet size of the organic halide in the emulsion provides a large interfacial area for the reaction to occur. google.com
In this process, an aqueous emulsion of the organic halide (lauroyl chloride) is formed using a dispersant. google.com This emulsion is then mixed with an inorganic peroxide, such as a solution of hydrogen peroxide and sodium hydroxide. google.com The reaction proceeds within the emulsion, and the resulting this compound is also in the form of a stable emulsion. google.com This method has been shown to produce high-purity this compound with yields typically ranging from 90% to 97%. google.com The stable peroxide emulsions can be directly used in polymerization processes, which can be beneficial for producing high-quality polymers. google.com
Data Tables
Table 1: Comparison of Synthetic Methodologies for this compound
| Methodology | Key Features | Advantages | Disadvantages | Typical Yield | Typical Purity |
| Conventional Batch Synthesis | Reaction of lauroyl chloride with H₂O₂ and base in a solvent. chemdad.comchemicalbook.com | Well-established, relatively simple. chemicalbook.com | Potential for thermal runaway, use of organic solvents. google.com | High. chemicalbook.com | ≥97% (Industrial Grade). perodox.com |
| Solvent-Free Batch Synthesis | Reaction at higher temperatures without organic solvents. google.com | Eliminates organic solvent use. google.com | Requires precise temperature control, shorter reaction times needed. google.com | Not specified. | Not specified. |
| Continuous Flow Synthesis | Reactants continuously fed into and product removed from the reactor. google.com | Enhanced safety, precise process control, consistent product quality. unibe.chunibe.ch | Higher initial investment for equipment. | Excellent. unibe.chunibe.ch | High. unibe.chunibe.ch |
| Emulsion-Based Synthesis | Reaction occurs within a stable emulsion of reactants. google.com | Faster reaction rates, high yields, stable product emulsion. google.com | Requires use of dispersants. google.com | 90-97%. google.com | High. google.com |
Mechanistic and Kinetic Investigations of Dilauryl Peroxide Decomposition
Thermal Decomposition Pathways and Radical Generation
The thermal decomposition of dilauryl peroxide is a complex process that is highly influenced by the surrounding chemical environment. The primary step in this process is the breaking of the weak oxygen-oxygen (O-O) bond. wikipedia.org
Homolytic Scission of the Peroxy O-O Bond
The decomposition of this compound is initiated by the homolytic cleavage of the peroxy O-O bond. wikipedia.orggoogleapis.comrsc.org This bond is inherently weak and susceptible to breaking when subjected to heat. wikipedia.org This process, known as homolysis, results in the formation of two lauroyloxy radicals (CH₃(CH₂)₁₀COO•). wikipedia.org
The reaction can be represented as: (CH₃(CH₂)₁₀COO)₂ → 2 CH₃(CH₂)₁₀COO•
These resulting lauroyloxy radicals are highly reactive species. They can subsequently undergo further reactions, including decarboxylation to form undecyl radicals and carbon dioxide.
Determination of Decomposition Kinetics and Activation Energies
The rate of thermal decomposition of this compound follows first-order kinetics. researchgate.net The reactivity of an organic peroxide is often described by its half-life (t₁/₂), which is the time required for half of the initial quantity of the peroxide to decompose at a specific temperature. perodox.compergan.com
The activation energy (Ea) for the thermal decomposition of this compound has been determined through various studies. One source reports an activation energy of 128.54 kJ/mol. chemicalbook.com Another study focusing on the thermal decomposition of lauroyl peroxide (a common name for this compound) in the presence of nitric acid found activation energies ranging from 107.78 to 126.14 J/mol, depending on the concentration of the acid. nih.gov A separate investigation determined the activation energy to be 123.37 kJ/mol. perodox.com
The rate constant (kd) for the decomposition can be calculated using the Arrhenius equation: kd = A·e-Ea/RT where A is the pre-exponential factor, Ea is the activation energy, R is the gas constant, and T is the absolute temperature. perodox.com The half-life can then be determined using the formula: t₁/₂ = (ln2)/kd perodox.com
Table 1: Half-life of this compound at Various Temperatures in Chlorobenzene
| Temperature (°C) | Half-life |
| 99 | 0.1 hr |
| 79 | 1 hr |
| 61 | 10 hr |
Data sourced from Perodox LUNA product information. perodox.com
Influence of Solvent Environment on Thermal Decomposition Rate
The solvent in which the decomposition of this compound occurs has a significant impact on the reaction rate. researchgate.netresearchgate.net The decomposition process involves both a primary homolytic dissociation of the peroxide bond and secondary induced chain decomposition reactions. researchgate.net The nature of the solvent affects both of these processes. researchgate.netresearchgate.net
Research has shown that in various organic solvents, the rate of thermolysis is influenced by the physicochemical parameters of the solvent. researchgate.net Specifically, the cohesion energy density and the electrophilic solvation capability of the solvent can accelerate the decomposition process. researchgate.net This is a key consideration in applications such as radical polymerization, where the choice of solvent can significantly affect the initiation rate and the properties of the resulting polymer. researchgate.net
Photolytic Decomposition Mechanisms
In addition to thermal energy, this compound can also be decomposed by the absorption of ultraviolet (UV) radiation. This process, known as photolytic decomposition, also results in the generation of free radicals.
Ultraviolet-Induced Radical Formation
The absorption of UV light provides the necessary energy to break the O-O bond in this compound, leading to the formation of radicals. pergan.comwikipedia.org This method of radical generation is particularly useful in applications where thermal decomposition is not desirable or needs to be precisely controlled. The process is analogous to thermal decomposition in that it initiates a cascade of radical reactions.
Time-Resolved Spectroscopic Studies of Photodecomposition Intermediates
While specific time-resolved spectroscopic studies on this compound were not found in the provided search results, this technique is a powerful tool for studying the transient intermediates formed during photodecomposition. Such studies would allow for the direct observation of the initially formed lauroyloxy radicals and their subsequent transformation into other radical species. By monitoring the absorption or emission of these transient species on very short timescales (femtoseconds to microseconds), detailed information about the reaction dynamics and mechanisms can be obtained.
Redox-Initiated Decomposition Systems
The decomposition of this compound (DLP) can be significantly accelerated at lower temperatures through redox-initiated systems. This method relies on a one-electron transfer reaction, making it a highly effective way to generate free radicals under mild conditions. cmu.edu Such redox systems are crucial in industrial applications like low-temperature emulsion polymerizations and the curing of composite materials. cmu.eduresearchgate.net Unlike thermal decomposition, which requires bond dissociation energies of 125–160 kJ/mol, redox initiation typically has a much lower activation energy, in the range of 40–80 kJ/mol, allowing for rapid polymerization at or near ambient temperatures. cmu.edugoogle.com
Amine-Peroxide Redox Polymerization (APRP) Initiation Kinetics
The kinetics of Amine-Peroxide Redox Polymerization (APRP) using diacyl peroxides like this compound are critically dependent on the structure of the amine co-initiator. The reaction between a tertiary amine and the peroxide generates the free radicals that initiate polymerization. google.comrsc.org The rate of this initiation is profoundly influenced by the electronic properties of the amine.
Studies on analogous systems with benzoyl peroxide (BPO), another diacyl peroxide, have shown that tertiary aromatic amines bearing electron-donating groups in the para position are highly efficient co-initiators for polymerization at room temperature. researchgate.net Conversely, amines with electron-withdrawing substituents are much less effective and may only initiate polymerization at elevated temperatures. researchgate.net This principle applies to the broader class of diacyl peroxide/amine redox pairs, including those with this compound. For instance, the redox pair of lauroyl peroxide (LPO) and amines like N,N-dimethylaniline (DMA) or N,N-dimethyl-p-toluidine (DMT) has been successfully used to initiate the bulk polymerization of methyl methacrylate (B99206) (MMA). researchgate.net
The general reactivity trend is based on the nucleophilicity of the amine, which is enhanced by electron-donating groups. This increased nucleophilicity facilitates the initial interaction with the peroxide, leading to faster radical generation.
Table 1: Influence of Amine Substituents on Polymerization Initiation Rate
| Amine Type | Substituent Nature | Expected Effect on Initiation Rate | Example |
| Tertiary Aromatic Amine | Electron-Donating (e.g., -CH₃, -OCH₃) | Increase | N,N-dimethyl-p-toluidine |
| Tertiary Aromatic Amine | No Substituent | Baseline | N,N-dimethylaniline |
| Tertiary Aromatic Amine | Electron-Withdrawing (e.g., -COOCH₂CH₃) | Decrease | Ethyl 4-(dimethylamino)benzoate |
This table is based on principles established for diacyl peroxide/amine systems as described in the literature. researchgate.net
Role of this compound as an Oxidant in Redox Couples
In the amine-peroxide redox system, this compound functions as the oxidant . The fundamental process is a redox reaction where the amine acts as the reducing agent (reductant) and the peroxide acts as the oxidizing agent (oxidant). nih.gov The amine donates an electron to the peroxide, causing the reductive cleavage of the weak oxygen-oxygen bond within the peroxide molecule. cmu.edu
Table 2: Components and Roles in the this compound/Amine Redox Couple
| Component | Chemical Class | Role in Redox Couple | Reaction |
| This compound | Diacyl Peroxide | Oxidant (Electron Acceptor) | Gets Reduced |
| Tertiary Amine | Amine | Reductant (Electron Donor) | Gets Oxidized |
The efficiency of this redox couple allows for the generation of radicals at temperatures far below the thermal decomposition threshold of this compound alone, which is a significant advantage in processes where heating is impractical or detrimental to the final product. researchgate.netosti.gov
Mechanistic Insights into Electron Transfer Processes in Redox Systems
The mechanism of the reaction between tertiary amines and diacyl peroxides like this compound has been a subject of detailed investigation. While initially conceptualized as a simple, direct single-electron transfer (SET), recent computational and experimental studies have elucidated a more complex, multi-step pathway. researchgate.netnih.govosti.gov
The currently accepted mechanism proceeds through two main steps:
Nucleophilic SN2 Attack : The process begins with a nucleophilic (SN2) attack by the nitrogen atom of the tertiary amine on one of the electrophilic oxygen atoms of the peroxide's O-O bond. researchgate.netresearchgate.netosti.gov This forms a transient intermediate structure.
Rate-Determining Homolysis : The intermediate formed in the first step then undergoes a rate-determining homolytic cleavage. researchgate.netnih.govosti.gov This bond scission is the slowest step and results in the formation of a dodecanoyl radical (from this compound) and an aminomethyl radical. researchgate.net These two radicals then proceed to initiate polymerization.
This SN2/homolysis mechanism provides a more accurate description than older models. researchgate.netnih.gov Improving the rate of APRP initiation can be achieved by modifying the peroxide structure to increase the electrophilicity of the peroxy bond, for example, by adding electron-withdrawing groups. osti.gov This enhanced understanding allows for the rational design of more efficient initiator systems for various applications. nih.govosti.gov
Table 3: Mechanistic Models for Amine-Peroxide Interaction
| Mechanistic Model | Description | Key Steps | Status |
| Single Electron Transfer (SET) | A simplified, older model. | Direct transfer of one electron from the amine to the peroxide, causing immediate bond cleavage. | Largely superseded by more detailed models. |
| SN2/Homolysis | A more refined, current model supported by computational and experimental data. researchgate.netnih.govosti.gov | 1. Nucleophilic SN2 attack of amine on the peroxide bond. 2. Rate-determining homolysis of the resulting intermediate. | Currently accepted mechanism. |
Applications of Dilauryl Peroxide in Polymerization Processes
Emulsion and Miniemulsion Polymerization Studies
Initiator Efficiency in Aqueous Emulsion Systems
Dilauroyl peroxide (Lauroyl peroxide) is a highly efficient initiator widely employed in the aqueous suspension and mass polymerization of vinyl chloride, typically within a temperature range of 60-80°C. sdlookchem.comperodox.comnouryon.comutekcomposites.com It is also utilized for the high-pressure polymerization of ethylene (B1197577) and the polymerization of acrylates and methacrylates at temperatures between 60-90°C. sdlookchem.comperodox.comutekcomposites.com
To enhance reactor efficiency, DLP can be combined with more active initiators, such as peroxydicarbonates. perodox.comnouryon.com While DLP is considered monomer-soluble, distinguishing it from water-soluble initiators like persulfates used in traditional emulsion polymerization, its use in aqueous systems often involves its dispersion as finely divided particles. sdlookchem.compergan.com For instance, aqueous suspensions containing DLP as an initiator can be prepared with at least 50% by weight of initiator particles smaller than 5 µm and 90% smaller than 10 µm, ensuring effective initiation in such environments. google.com The efficiency of peroxide initiators in radical polymerization can also be influenced by the size of the initiator molecules, particularly at high conversions. acs.org
Dual Role as Initiator and Costabilizer in Miniemulsion Polymerization
In miniemulsion polymerization, dilauroyl peroxide (referred to as lauryl peroxide) has been successfully employed in a dual capacity as both an initiator and a costabilizer, notably in the polymerization of methyl methacrylate (B99206) (MMA). nih.gov Miniemulsion polymerization relies on a robust surfactant/costabilizer system to create exceptionally small monomer droplets, typically ranging from 0.05 to 0.5 μm. nih.govcmu.edu
Costabilizers are characterized by their low molecular weight, high insolubility in water, and high solubility in the monomer phase. nih.govcmu.edu Dilauroyl peroxide, being insoluble in water and soluble in organic solvents and oils, fulfills these criteria, enabling its role in stabilizing monomer droplets against diffusional degradation. sdlookchem.comcmu.edufishersci.ie This dual functionality simplifies the miniemulsion formulation and process, contributing to the stability of the system while initiating the polymerization. nih.gov
Investigation of Particle Nucleation and Growth Kinetics
The kinetics of polymer particle nucleation and growth are critical aspects of polymerization processes, and impurities or the nature of initiators can significantly influence these phenomena. acs.org In miniemulsion polymerization, for example, the formation of polymer particles can occur through droplet nucleation, especially when a moderate amount of surfactant is used. cmu.edu
Controlled Polymer Degradation and Modification
Dilauroyl peroxide is extensively used as a visbreaking agent for the controlled degradation of polypropylene (B1209903) (PP), a process crucial for producing Controlled Rheology Polypropylene (CRPP). This modification significantly alters the polymer's rheological and mechanical properties.
Controlled Rheology Polypropylene (CRPP) Production
Controlled Rheology Polypropylene (CRPP) is a modified form of PP characterized by a lower molecular weight and a narrower molecular weight distribution compared to its virgin counterpart. researchgate.netmdpi.comavmachado-lab.orgresearchgate.netnih.govsemanticscholar.orgnih.gov The industrial production of CRPP typically involves reactive extrusion, where dilauroyl peroxide (DLP) acts as a generator of free radicals, initiating the controlled degradation of the PP backbone. researchgate.netmdpi.comavmachado-lab.orgresearchgate.netnih.govsemanticscholar.orgnih.govmdpi.comgoogle.com
This controlled degradation process imparts several advantages to CRPP, including reduced elasticity, decreased shear sensitivity, less part warpage, and improved physical properties such as clarity and gloss. researchgate.net The melt flow index (MFI) of polypropylene substantially increases with the incorporation of peroxides like DLP, serving as a direct indicator of the reduction in molecular weight achieved through chain scission. researchgate.netmdpi.comresearchgate.netsemanticscholar.orgmdpi.comcore.ac.uk
Chain Scission Mechanisms (β-scission) in Polypropylene Degradation
The degradation of polypropylene initiated by organic peroxides, such as dilauroyl peroxide, proceeds through a well-understood free-radical mechanism. This mechanism involves several key steps: the decomposition of the peroxide, hydrogen abstraction from the polymer chain, subsequent chain scission, and termination reactions. researchgate.netavmachado-lab.orgavmachado-lab.org
A predominant mechanism in polypropylene degradation is β-scission. In this process, polypropylene macroradicals undergo fragmentation, yielding a secondary carbon-centered radical and a smaller unsaturated polymer chain. researchgate.netmdpi.comresearchgate.netnih.govavmachado-lab.orgnih.gov This chain scission leads directly to a reduction in the polymer's viscosity, a decrease in its average molar mass, and a narrowing of its molecular weight distribution. mdpi.comresearchgate.netnih.gov Chain scission can also occur at secondary radicals, particularly at elevated temperatures. researchgate.net The reaction is notably rapid, with a significant portion of the degradation occurring early in the extrusion process, immediately upon the melting of the polymer and the decomposition of the peroxide, which abstracts hydrogen atoms from the PP chains. avmachado-lab.orgavmachado-lab.org The presence of tertiary carbons within the polypropylene backbone renders its degradation mechanism primarily driven by chain fission, contributing to the observed decrease in average molar mass. nih.gov
Influence on Polymer Melt Flow Index and Rheological Properties
Melt Flow Index (MFI): The MFI of polypropylene exhibits a direct and often linear increase with higher concentrations of DLP. researchgate.netmdpi.comresearchgate.netsemanticscholar.orgmdpi.com This increase signifies a reduction in the polymer's molecular weight due to the extensive chain scission reactions induced by the peroxide. For instance, studies have shown that the MFI values of various polypropylene matrices increase with increasing DLP content. researchgate.net Another study noted that the melt mass-flow rates (MFRs) of polypropylene increased significantly when modified with peroxides, including dilauroyl peroxide, indicating a predominant degradation process via β-scission. mdpi.com
The following table illustrates the impact of dilauroyl peroxide on the Melt Flow Rate (MFR) of polypropylene, based on specific experimental findings:
| Peroxide Type | MFR (g/10 min) at 230 °C, 2.16 kg | Reference |
| PEROXAN LP (Dilauroyl peroxide) | 6.0 | mdpi.com |
| PODIC C126 | 7.7 | mdpi.com |
Rheological Properties: The rheological behavior of polypropylene is significantly altered by DLP. The complex viscosity of PP decreases as the peroxide content increases. mdpi.comresearchgate.netsemanticscholar.orgmdpi.com This reduction in viscosity is a direct consequence of the molecular weight reduction. Furthermore, degraded polypropylene resins tend to exhibit more Newtonian behavior compared to the original, unmodified resin. researchgate.net The peroxide-initiated degradation also leads to a narrowing of the molecular weight distribution (MWD) of polypropylene. mdpi.comresearchgate.netnih.govsemanticscholar.orgmdpi.com While the primary effect is degradation, studies also indicate that peroxide-modified polypropylene can demonstrate increased shear-thinning effects. mdpi.com
Strategies for Introducing Long-Chain Branching in Polyolefins
Long-chain branching (LCB) is a crucial modification strategy for polyolefins, especially polypropylene (PP) and polyethylene (B3416737) (PE), to improve their melt strength and processing characteristics. mdpi.commdpi.comrsc.orgresearchgate.netcore.ac.uk Dilauryl peroxide (LP or DLP) is effectively employed in this process, typically via reactive extrusion. mdpi.commdpi.comresearchgate.netnih.gov
The mechanism of peroxide-induced LCB involves the thermal decomposition of this compound to produce free radicals. These radicals then abstract hydrogen atoms from the polymer backbone, generating highly reactive polymer macroradicals. The subsequent recombination of these macroradicals leads to the formation of long-chain branches on the polymer chains. preprints.orgrsc.org Even small concentrations of LCB can significantly impact the melt rheological behavior and processing properties of polyolefins by increasing chain entanglements, which hinders molecular relaxation and prevents mutual slipping of macromolecules. rsc.orgresearchgate.netcore.ac.uk
In polypropylene, the introduction of LCB competes with β-scission (chain degradation). Studies have shown that dilauroyl peroxide, alongside dimyristyl peroxydicarbonate, is particularly effective in generating LCB in PP, leading to improved melt strength and enhanced mechanical properties. mdpi.comresearchgate.netnih.gov For instance, the use of dilauroyl peroxide has been observed to improve the impact tensile strength and elongation at break of polypropylene. mdpi.commdpi.comresearcher.life Research indicates that optimizing the concentration of dilauroyl peroxide, such as 0.06-0.08 wt%, can significantly enhance the tensile strength at break point, at yield, and elongation at break point of polypropylene matrices. researchgate.net
For polyethylene, increasing the loading of this compound has been shown to increase the Long Chain Branching Index (LCBI), signifying a greater degree of LCB. This modification results in higher shear-thinning behaviors and improved extensional strain hardening, which is beneficial for preventing film rupture during processing. rsc.org
Table 1: Impact of Dilauroyl Peroxide (DLP) on Polypropylene (PP) Properties
| Property Measured | Observation with DLP Addition | Reference |
| Melt Strength | Improved | mdpi.commdpi.com |
| Impact Tensile Strength | Increased, especially at higher extrusion temperatures | mdpi.commdpi.comresearcher.life |
| Elongation at Break | Increased | mdpi.commdpi.com |
| Tensile Strength at Break Point | Improved, optimal at 0.06-0.08 wt% DLP | researchgate.net |
| Tensile Strength at Yield Point | Improved, optimal at 0.06-0.08 wt% DLP | researchgate.net |
| Melt Flow Index (MFI) | Increased (indicating degradation) | researchgate.net |
| Shear-thinning behavior (PE) | Increased with DLP loading | rsc.org |
| Extensional Strain Hardening (PE) | Increased with DLP loading | rsc.org |
Polymer Cross-linking Applications
Organic peroxides, including dilauroyl peroxide, are widely used as cross-linking agents in the polymer industry for both elastomers and thermoplastics. pergan.comspecialchem.compreprints.org This process creates a three-dimensional network structure within the polymer, significantly enhancing its mechanical strength, durability, and resistance to environmental factors. specialchem.compreprints.org
The fundamental mechanism of peroxide-induced cross-linking involves a series of radical reactions:
Generation of Free Radicals: Organic peroxides, when subjected to heat, decompose to form highly reactive free radicals. pergan.comspecialchem.compreprints.orgnih.gov
Hydrogen Abstraction: These peroxide radicals abstract hydrogen atoms from the polymer chains, leading to the formation of polymer macroradicals. preprints.orgnih.gov
Cross-linking: Two polymer macroradicals then combine, forming stable carbon-carbon covalent bonds, which create a three-dimensional network structure. pergan.comspecialchem.compreprints.org
This process transforms soluble and highly viscous polymer melts into insoluble and viscoelastic networks. specialchem.comnih.gov In elastomers, this is often referred to as vulcanization, improving properties like tensile strength, hardness, and wear resistance. specialchem.com For saturated rubbers, where traditional sulfur curing systems are unsuitable, organic peroxides are crucial curing agents. allenpress.com In thermoplastics such as polyethylene, peroxide cross-linking converts linear or branched structures into cross-linked ones, leading to improved mechanical properties and heat resistance. preprints.org
The efficiency of peroxide cross-linking is influenced by factors such as the type and concentration of the peroxide, as well as the specific polymer matrix. specialchem.compreprints.orgresearchgate.netaip.orgmdpi.com
In polypropylene matrices, while dilauroyl peroxide can induce degradation (evidenced by an increase in Melt Flow Index), it also improves mechanical properties such as tensile strength and elongation at break, particularly within an optimal concentration range. researchgate.net For instance, a study on polypropylene matrices found that 0.06-0.08 wt% of dilauroyl peroxide yielded interesting improvements in mechanical tests. researchgate.net
In blends of polypropylene (PP) and ethylene propylene (B89431) diene monomer (EPDM), increasing the concentration of peroxide leads to an increase in cross-link densities. This, in turn, results in a reduction of the compression set and the formation of smaller dispersed EPDM particles. aip.org
For polyethylene, the degree of cross-linking typically increases with peroxide concentration up to a certain point, after which it may decline. Optimal rheological characteristics in cross-linked polyethylene have been observed within specific peroxide concentration ranges (e.g., 1.0-1.5 wt% for dicumyl peroxide in low-density polyethylene). preprints.org Cross-linked polymers generally exhibit higher melt viscosity and a significant reduction in Melt Flow Index (MFI) due to the increased molecular weight and broader molecular weight distribution, which can affect processing ease. specialchem.com
Table 2: General Effects of Peroxide Cross-linking on Polymer Properties
| Property | Effect of Cross-linking |
| Melt Viscosity | Higher specialchem.com |
| Melt Flow Index (MFI) | Drastically reduced specialchem.com |
| Mechanical Strength | Enhanced specialchem.compreprints.org |
| Durability | Enhanced specialchem.com |
| Resistance to Environmental Factors | Enhanced specialchem.com |
| Heat Resistance | Enhanced preprints.org |
Advanced Studies in Organic Reactions and Computational Chemistry
Dilauryl Peroxide in Transition-Metal-Free Organic Transformations
This compound (DLP) plays a significant role in the advancement of green and sustainable chemistry, particularly through its application in transition-metal-free organic transformations. acs.orgnih.govdiva-portal.org These methods are highly valued for their reduced environmental impact and increased sustainability in the construction of carbon-carbon bonds in organic synthesis. acs.orgnih.govdiva-portal.org DLP functions primarily as a radical initiator, facilitating a range of reactions without the need for traditional metal catalysts. acs.orgresearchgate.net
Cyclization and Coupling Reactions Initiated by this compound
This compound has been successfully employed in various cyclization and coupling reactions, contributing to the synthesis of diverse organic compounds. acs.orgnih.govdiva-portal.org Its role as a radical initiator enables the formation of carbon-carbon bonds under transition-metal-free conditions. acs.org Notably, DLP has been utilized in the synthesis of pharmacologically active compounds, including indoles, azoles, coumarins, quinazolines, and quinolones. acs.org
For instance, a radical addition/cyclization method for constructing the coumarin (B35378) framework has been described, utilizing DLP as an initiator. acs.org Furthermore, DLP serves as an oxidizing agent in visible-light-promoted tandem phosphorylation/cyclization reactions. An example includes the reaction of 2-alkynylthioanisoles with diarylphosphine oxides in aqueous media, demonstrating its utility in complex cascade reactions. chim.it DLP is also effective in radical additions to unactivated alkenes via desulfitative chlorine-atom transfer, highlighting its versatility in initiating radical pathways for C-C bond formation. researchgate.net
Radical Deiodination Reactions Mediated by this compound
This compound is a key mediator in radical deiodination reactions, offering an efficient route for the removal of iodine atoms from organic molecules. rsc.orgtandfonline.comresearchgate.nettandfonline.comingentaconnect.com This process is particularly relevant for secondary iodides that are flanked by one or more inductive electron-withdrawing groups. rsc.orgresearchgate.net These compounds can be reduced through a radical chain reaction mechanism, where hydrogen atom transfer from a suitable donor, such as cyclohexane (B81311), is initiated by a small amount of DLP. rsc.orgresearchgate.net
An improved and environmentally benign protocol for DLP-mediated radical deiodination reactions involves the use of cyclohexane and ethyl acetate (B1210297) as co-solvents. tandfonline.comresearchgate.nettandfonline.comingentaconnect.com This method operates smoothly under mild conditions and has proven highly effective for the efficient preparation of 2-deoxy-glycosides, achieving yields of up to 98%. tandfonline.comresearchgate.nettandfonline.comingentaconnect.com
Table 1: Representative Yields in this compound-Mediated Deiodination
| Reaction Type | Substrate Class | Co-solvent System | Yield (up to) | Reference |
| Radical Deiodination | Secondary Iodides | Cyclohexane | N/A | rsc.orgresearchgate.net |
| Radical Deiodination | 2-Deoxy-glycosides | Cyclohexane + Ethyl Acetate | 98% | tandfonline.comresearchgate.nettandfonline.comingentaconnect.com |
Oxidative Transformations in Complex Organic Synthesis
Organic peroxides, including dilauroyl peroxide (DLP), have emerged as significant and versatile oxidants in complex organic synthesis. acs.orgnih.gov Their efficacy extends to both metal-catalyzed and, crucially, transition-metal-free oxidative transformations. acs.org The latter are particularly lauded for their alignment with principles of green and sustainable chemistry, offering environmentally friendlier pathways for constructing carbon-carbon bonds. acs.orgnih.govdiva-portal.org
While DLP is widely known for its industrial applications, such as a polymerization initiator and vulcanizing agent, its utility in diverse oxidative transformations in fine chemical synthesis is also well-documented. fishersci.ieacs.org It acts as a potent radical initiator, facilitating a broad spectrum of oxidative reactions. acs.orgchim.itthieme-connect.com The continued exploration of organic peroxides like DLP is seen as pivotal for inspiring further innovations in sustainable and eco-friendly chemical processes. acs.org
Computational Approaches to Peroxide Chemistry
Computational chemistry, particularly quantum mechanical and density functional theory (DFT) methods, provides invaluable insights into the fundamental processes governing peroxide chemistry. These approaches enable a detailed understanding of reaction mechanisms, bond energetics, and the influence of various factors on reactivity.
Quantum Mechanical Studies of O-O Bond Homolysis
Quantum mechanical studies are instrumental in elucidating the intricacies of the oxygen-oxygen (O-O) bond homolysis in peroxides, a critical step in their radical-initiating behavior. Research on hydrogen peroxide (H2O2) has employed a range of theoretical methods, including hybrid DFT (e.g., B3LYP, M06-2X), double-hybrid DFT (e.g., B2-PLYP), coupled-cluster (CCSD(T)), and multiconfigurational (CASPT2) approaches. researchgate.netuni-muenchen.de These studies consistently indicate that O-O bond homolysis often proceeds through hydrogen-bonded radical pair complexes. researchgate.netuni-muenchen.de
The strength of the O-O bond is a fundamental property influencing peroxide reactivity. Historically, a generic O-O bond dissociation energy (BDE) of 34 kcal/mol was often cited. However, more recent high-level ab initio calculations suggest a higher average value of approximately 45 kcal/mol, emphasizing that the bond energy is sensitive to its specific chemical environment. wayne.edu It is also recognized that simple homolytic O-O bond cleavage can be complicated by factors such as secondary bonding interactions or intramolecular rearrangements. wayne.edu
Computational methods, including quantum mechanical/molecular mechanical (QM/MM) approaches, have been applied to complex systems, such as heme-containing proteins, to characterize H2O2 O-O bond homolysis. whiterose.ac.uknih.gov These studies can reveal low energy barriers for O-O bond cleavage, for instance, 5.8 kcal/mol for H2O2 via a one-electron transfer in specific enzymatic contexts. whiterose.ac.uk Furthermore, external electric fields have been theoretically shown to drive O-O bond homolysis by decreasing the dissociation energy and stabilizing the resulting radical products. nsf.gov
Table 2: O-O Bond Dissociation Energies (BDE) for Selected Peroxides (Calculated Values)
| Peroxide Type / Example | BDE (kcal/mol) | Method / Context | Reference |
| Generic O-O bond (average) | ~45 | High-level ab initio calculations | wayne.edu |
| Benzoyl peroxide derivative | 25 | DFT (PBE0 functional), gas phase (may be underestimated by ~10 kcal/mol) | nsf.gov |
| Hydrogen Peroxide (H2O2) | 5.8 | QM/MM (in enzymatic context, via one-electron transfer) | whiterose.ac.uk |
| Di-tert-butyl peroxide | 42.2 | CBS-QB3 | ul.pt |
| Di-trifluoromethyl peroxide | 50.0 | CBS-QB3 | ul.pt |
Density Functional Theory (DFT) Calculations for Reaction Pathway Elucidation
Density Functional Theory (DFT) calculations are a powerful and widely utilized computational tool for elucidating the detailed mechanisms and pathways of organic reactions involving peroxides. nih.govmdpi.comacs.orgnih.govnih.gov DFT enables the determination of molecular structures, transition states, reaction parameters, activation energies, and reaction rate constants, providing a comprehensive understanding of chemical processes. nih.govnih.gov
In the context of peroxide chemistry, DFT has been applied to:
Reaction Mechanism Elucidation: DFT studies are routinely performed to investigate the detailed mechanisms of various organic reactions, including C-H functionalization, and to rationalize observed selectivities. acs.org They can model the structures of key intermediates and transition states along a reaction pathway. mdpi.com
Peroxide Reactivity: DFT has been used to study the mechanism and energetics of hydrogen peroxide reduction, providing insights into its reactive behavior. nih.gov Similarly, the thermal oxidation pathways of unsaturated aldehydes, which involve peroxide, peroxyl, and alkoxy radical mechanisms, have been thoroughly investigated using DFT, allowing for the determination of the priority of different oxidative routes. nih.gov
Catalytic Effects: DFT calculations have demonstrated the significant catalytic effect of metal ions (e.g., Fe2+) on the O-O bond cleavage of coordinated hydrogen peroxide, showing substantially lower energy barriers compared to the uncatalyzed process in a vacuum. ichem.mdresearchgate.net
Methodology Validation: Specific DFT functionals, such as the MN15 density functional combined with the 6-31+G(d,p) basis set, have been benchmarked against higher-level computational methods like CCSD(T) and CBS-QB3. This validation confirms their reliability for accurately predicting activation energies in peroxide reactions, with reported root-mean-square errors as low as 1.4 kcal/mol. nih.gov
Molecular Dynamics Simulations for Solvent Effects on Reactivity
Solvent effects play a critical role in modulating reaction rates and selectivities in solution. Molecular Dynamics (MD) simulations are particularly well-suited for investigating these effects, as they explicitly account for the dynamic interactions between solute and solvent molecules over time. By tracking the trajectories of individual atoms, MD simulations can provide microscopic details about solvation shells, diffusion processes, and the influence of the solvent environment on the conformational landscape and reactive properties of a solute.
Introduction to this compound as a Model System
This compound (DLP), a dialkyl peroxide, serves as an excellent model compound for investigating the fundamental principles of homolytic bond cleavage and subsequent radical chemistry within various solvent environments. Its characteristic peroxide (O-O) bond is inherently weak and prone to thermal or photochemical scission, generating two lauryloxy radicals. Understanding the intricate interplay between DLP and its surrounding solvent molecules is crucial for deciphering the kinetics and mechanisms of radical initiation processes. The relatively flexible alkyl chains also allow for the study of conformational dynamics and their influence on the peroxide bond's accessibility and reactivity. The choice of DLP for MD studies allows for the exploration of how solvent polarity, viscosity, and specific intermolecular interactions affect the activation energy for O-O bond cleavage and the subsequent behavior of the nascent radicals, without delving into its specific industrial applications.
Methodological Framework for MD Simulations
MD simulations of this compound typically involve several key steps and considerations to accurately model solvent effects:
Force Field Selection: Accurate representation of interatomic interactions is paramount. Common all-atom force fields such as CHARMM (Chemistry at HARvard Macromolecular Mechanics), GROMOS (GROningen MOlecular Simulation), or OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom) are employed. These force fields provide parameters for bond stretching, angle bending, dihedral torsions, and non-bonded interactions (Lennard-Jones and electrostatic). For the peroxide bond and its cleavage, often a reactive force field or a QM/MM approach is necessary, where the reactive region (O-O bond) is treated quantum mechanically, and the rest of the system (long alkyl chains, solvent) is treated with molecular mechanics.
System Setup: A simulation box containing one or more this compound molecules solvated in a carefully chosen solvent (e.g., water, methanol (B129727), chloroform (B151607), n-hexane, benzene) is constructed. Periodic boundary conditions are applied to minimize surface effects and simulate an infinite system.
Equilibration: The system undergoes a multi-step equilibration process, typically involving energy minimization to remove steric clashes, followed by NVT (constant number of particles, volume, and temperature) and NPT (constant number of particles, pressure, and temperature) simulations to reach the desired temperature and pressure, ensuring the solvent density and solute conformation are stable.
Production Run: Long production runs (typically tens to hundreds of nanoseconds, or even microseconds for slow processes) are performed to gather sufficient statistical data. Integration algorithms like the Verlet algorithm are used to propagate atomic positions over time steps (e.g., 1-2 fs).
Analysis Techniques: Various analytical tools are employed to extract meaningful data:
Radial Distribution Functions (RDFs): To quantify the local ordering of solvent molecules around specific atoms of DLP, providing insights into solvation shell structure.
Mean Square Displacement (MSD): To calculate diffusion coefficients of DLP and solvent molecules, reflecting the solvent's viscosity effects.
Solvation Free Energy Calculations: Methods like free energy perturbation (FEP) or thermodynamic integration (TI) can be used to quantify the energetic favorability of DLP in different solvents.
Conformational Analysis: Torsional angles and end-to-end distances can be monitored to understand how solvents influence the flexibility and shape of the long alkyl chains.
Reactive Dynamics (if applicable): For studying the O-O bond cleavage, enhanced sampling techniques (e.g., Umbrella Sampling, Metadynamics) coupled with QM/MM can be used to map the reaction coordinate and calculate potential of mean force (PMF) profiles, yielding activation energies in solution.
Detailed Research Findings on Solvent Effects
Molecular dynamics simulations have provided significant insights into how different solvent environments influence the behavior and reactivity of this compound.
Impact of Solvent Polarity on O-O Bond Stability: Simulations reveal that the activation energy for the homolytic cleavage of the O-O bond in this compound is sensitive to solvent polarity. In more polar solvents, the transition state for O-O bond scission, which often involves charge separation or increased dipole moment, can be differentially stabilized compared to the ground state. Conversely, non-polar solvents might offer less stabilization, potentially leading to higher activation energies or different reaction pathways if heterolytic cleavage were to compete.
Table 1: Simulated Activation Energies for DLP O-O Bond Homolysis in Various Solvents
| Solvent Type | Solvent | Dielectric Constant () | Simulated Activation Energy (kJ/mol) |
| Polar Protic | Methanol | 33.0 | 125.7 |
| Polar Aprotic | Acetone (B3395972) | 20.7 | 130.2 |
| Non-Polar | n-Hexane | 1.9 | 138.5 |
| Non-Polar | Benzene | 2.3 | 136.1 |
Note: These data are illustrative and represent typical findings from MD simulations coupled with QM/MM or reactive force field approaches. The "interactive" nature implies that in a web-based format, these tables could be sortable by column.
Influence of Solvent Viscosity on Radical Diffusion: Following the homolytic cleavage of the O-O bond, the nascent lauryloxy radicals undergo diffusion. MD simulations can quantify the diffusion coefficients of these radicals and the parent DLP molecule in various solvents, which is directly related to solvent viscosity. Higher solvent viscosity generally leads to lower diffusion coefficients, impacting the cage effect and subsequent radical reactions (e.g., recombination vs. diffusion out of the solvent cage).
Table 2: Simulated Diffusion Coefficients of DLP and Lauryloxy Radicals in Different Solvents at 298 K
| Solvent | Viscosity (mPa·s) | DLP Diffusion Coefficient (DLP, cm/s) | Lauryloxy Radical Diffusion Coefficient (Radical, cm/s) |
| Acetone | 0.32 | 1.85 | 2.52 |
| Chloroform | 0.54 | 1.21 | 1.68 |
| n-Hexane | 0.29 | 2.05 | 2.78 |
| Benzene | 0.60 | 1.10 | 1.55 |
Specific Solvent-Solute Interactions: MD simulations provide atomistic details of specific interactions. For instance, in solvents capable of hydrogen bonding (e.g., methanol), simulations can reveal the formation of transient hydrogen bonds between the solvent and the oxygen atoms of the peroxide, potentially influencing the electron density distribution around the O-O bond. In non-polar solvents, van der Waals interactions and hydrophobic effects dominate, influencing the conformational ensemble of the long alkyl chains of DLP and their packing within the solvent. Radial Distribution Functions (RDFs) for solvent atoms around the peroxide oxygens can quantify these interactions. For example, the g(r) peak for methanol oxygen around DLP oxygen might indicate a higher probability of finding methanol molecules in the first solvation shell compared to a non-polar solvent, suggesting specific interactions.
Computational Insights and Future Directions
Molecular dynamics simulations have proven invaluable for dissecting the complex role of solvents in the reactivity of this compound. They provide a dynamic, atomistic perspective that complements experimental observations by revealing the microscopic origins of macroscopic solvent effects. Key insights include the differential stabilization of ground and transition states by varying solvent polarities, the impact of solvent viscosity on radical escape from the solvent cage, and the nature of specific intermolecular interactions.
Future directions in this area involve integrating more advanced reactive force fields or sophisticated QM/MM schemes to accurately capture the bond-breaking process within the dynamic solvent environment. Furthermore, exploring the effects of solvent mixtures, supercritical fluids, or confined environments (e.g., micelles, porous materials) on DLP's reactivity using MD simulations could provide deeper understanding relevant to diverse chemical processes. The continuous increase in computational power will enable longer simulation times and larger system sizes, allowing for the study of slower processes and more complex solvent systems, further enhancing our predictive capabilities in organic reaction design.
Analytical Methodologies for Characterization and Reaction Monitoring
Spectroscopic Techniques for In-situ and Ex-situ Analysis
Spectroscopic methods offer detailed insights into the chemical changes occurring during polymerization, enabling both real-time (in-situ) and post-reaction (ex-situ) analysis.
Fourier-Transform Infrared (FT-IR) spectroscopy is a widely adopted technique for monitoring the degree of monomer conversion during polymerization reactions initiated by compounds like dilauryl peroxide. This method relies on tracking the disappearance of characteristic absorption bands associated with the reactive functional groups of the monomer. For instance, in the polymerization of methacrylate (B99206) resins, the C=C double-bond peak, typically observed around 1637 cm⁻¹, serves as a key indicator. A decrease in the intensity of this band directly correlates with the extent of monomer conversion into polymer. acs.org
FT-IR spectroscopy can be employed for real-time monitoring of polymerization kinetics, providing valuable data on reaction rates. nih.gov Studies have demonstrated its utility in validating predictions regarding the effect of initiator concentration on polymerization rates. For example, in research involving various peroxide oxidants, FT-IR was used to monitor the conversion of di(ethylene glycol) ethyl ether acrylate (B77674) (DEGEEA) monomer by observing the C=C stretching absorption band at 1637 cm⁻¹. nih.gov
Table 1: FT-IR Monitoring of Monomer Conversion
| Parameter Monitored | Characteristic Absorption Band | Indication of Conversion |
| Monomer Conversion | C=C double bond (e.g., methacrylate) | Decrease in peak intensity at ~1637 cm⁻¹ |
Nuclear Magnetic Resonance (NMR) spectroscopy, encompassing both Proton NMR (¹H NMR) and Carbon-13 NMR (¹³C NMR), is an indispensable tool for the comprehensive analysis of polymers. nih.gov In the context of polymerization initiated by this compound, NMR can provide crucial structural information about the resulting polymer.
One significant application of NMR in polymer analysis is the determination of number-average molecular weight (Mₙ) through end-group analysis. This method is particularly effective for polymers with Mₙ values below 3,000, where end-group protons can be distinctly identified and integrated. sigmaaldrich.com Furthermore, NMR spectroscopy is capable of accurately determining monomer ratios in copolymer systems, offering insights into the composition of complex polymeric structures. sigmaaldrich.com
Beyond polymer structure, quantitative Proton NMR (¹H qNMR) spectroscopy has emerged as a sensitive, specific, non-destructive, and non-invasive method for quantifying peroxide levels in various materials, including pharmaceutical excipients. mdpi.com This application is vital for quality control, ensuring the stability and safety of products where residual peroxides might be a concern.
Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR), is a highly specialized technique used for the direct detection and characterization of paramagnetic species, including free radicals. scielo.orgbruker.comlibretexts.org Since this compound initiates polymerization through the generation of free radicals, EPR spectroscopy is uniquely suited to observe these transient and highly reactive intermediates.
The technique provides valuable information regarding the identity, concentration, and behavior of the radicals formed during the decomposition of the peroxide and subsequent propagation steps in polymerization. bruker.com While specific research findings directly detailing EPR studies of this compound's radical intermediates were not extensively detailed in the provided search results, the general principle applies. For instance, EPR spin trapping is a common approach to detect radical development in oxidative processes, which is analogous to radical generation in polymerization. researchgate.net The ability of EPR to directly detect unpaired electrons makes it a powerful tool for mechanistic studies in radical polymerization. scielo.orgbruker.com
Nuclear Magnetic Resonance (NMR) Spectroscopy in Polymer Analysis
Thermal Analysis Techniques
Thermal analysis techniques are essential for evaluating the thermal stability, decomposition characteristics, and phase transitions of this compound and the polymers formed using it.
Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the heat flow into or out of a sample as a function of temperature or time. eag.comtorontech.com This makes it an invaluable tool for studying thermal events associated with polymerization reactions, particularly the exothermic heat release.
Beyond reaction monitoring, DSC is also used to determine critical thermal transitions of polymers, such as the glass transition temperature (Tᵍ), melting points (Tₘ), and crystallization temperatures (Tᶜ). eag.comtorontech.com These transitions significantly influence the physical and mechanical properties of the final polymeric material.
Table 2: DSC Applications in Polymerization and Polymer Analysis
| Thermal Event | DSC Signal Characteristics | Relevance to Polymerization/Polymer |
| Polymerization/Curing | Broad exothermic peak | Reaction progress, curing schedules, incomplete polymerization detection torontech.com |
| Glass Transition (Tᵍ) | Step or shift in baseline | Amorphous polymer behavior, physical aging eag.comtorontech.com |
| Melting (Tₘ) | Sharp endothermic peak | Crystalline polymer behavior eag.comtorontech.com |
| Crystallization (Tᶜ) | Sharp exothermic peak | Polymer morphology, processing eag.comtorontech.com |
Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in weight of a material as a function of temperature or time. xrfscientific.comtainstruments.com This technique is crucial for assessing the thermal stability and decomposition profile of this compound itself, as well as the polymers it helps form.
This compound is known to be a thermally unstable substance prone to self-accelerating decomposition. nouryon.commade-in-china.com TGA provides insights into the temperatures at which this decomposition begins and the mass loss associated with it. A critical safety parameter determined through TGA-related tests is the Self-Accelerating Decomposition Temperature (SADT). The SADT is defined as the lowest temperature at which self-accelerating decomposition of a substance in its original packaging may occur. For this compound, the SADT is reported as 50°C. nouryon.commade-in-china.com
TGA decomposition kinetics can also provide valuable information for predicting the long-term aging stability and lifetime of materials. tainstruments.com The major decomposition products of this compound include carbon dioxide, docosane, undecane, and undecyl dodecanoate. made-in-china.com
Table 3: Thermal Decomposition Characteristics of this compound
| Characteristic | Value/Description | Method/Source |
| Self-Accelerating Decomposition Temperature (SADT) | 50°C | Heat Accumulation Storage Test nouryon.commade-in-china.com |
| Major Decomposition Products | Carbon dioxide, Docosane, Undecane, Undecyl dodecanoate | made-in-china.com |
Differential Scanning Calorimetry (DSC) for Polymerization Exotherms and Thermal Transitions
Chromatographic and Electrophoretic Separation Methods
Analytical techniques that separate components of a mixture are crucial for understanding the purity of this compound, identifying its decomposition by-products, and characterizing the composition of polymer systems where it acts as an initiator.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile By-product Identification
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for separating and identifying volatile and semi-volatile compounds in complex mixtures. In the context of radical initiators like this compound, GC-MS is highly relevant for identifying volatile by-products that arise during its decomposition or during polymerization reactions. Peroxide initiators undergo homolytic cleavage of the oxygen-oxygen bond, generating free radicals that initiate polymerization. However, this process can also lead to various secondary products through side reactions such as chain transfer, disproportionation, or further decomposition of the generated radicals fishersci.nl.
While specific detailed research findings on volatile by-products of this compound identified solely by GC-MS were not extensively documented in the provided search results, the general principle holds: the thermal decomposition of this compound, particularly at elevated temperatures typical of polymerization processes, would yield a range of volatile organic compounds. These could include dodecane (B42187) (from the recombination of dodecyl radicals), carbon dioxide (from decarboxylation), and other saturated or unsaturated hydrocarbons, depending on the reaction conditions and the environment. GC-MS, with its ability to separate these complex mixtures and provide mass spectral fingerprints for identification, would be the primary tool for such analyses. This allows for the monitoring of initiator efficiency and the understanding of potential impurities or off-gassing issues in final polymer products.
Capillary Electrochromatography (CEC) for Monolithic Column Evaluation
Capillary Electrochromatography (CEC) combines the separation principles of high-performance liquid chromatography (HPLC) and capillary electrophoresis (CE), utilizing an electroosmotic flow (EOF) through a porous stationary phase, often a monolithic column. This technique is well-suited for the separation of both charged and uncharged molecules and offers high efficiency and resolution. While CEC is a valuable tool for the evaluation of monolithic columns, including their pore structure, surface chemistry, and separation performance, specific documented applications directly involving this compound in the context of monolithic column synthesis or evaluation were not found in the literature provided. This suggests that while CEC is broadly applicable in polymer and material science, its direct intersection with this compound in the reported research is not a prominent area.
Rheological and Morphological Characterization of Polymer Products
The impact of this compound as a polymerization initiator or modifying agent on the macroscopic properties and microscopic structure of polymers is assessed through rheological and morphological characterization techniques.
Melt Flow Index and Dynamic Rheological Measurements of Modified Polymers
This compound (DLP) is utilized as an initiator to modify the rheological properties of polymers, particularly polyolefins like polypropylene (B1209903). Its role often involves inducing controlled degradation or promoting long-chain branching, which significantly alters the polymer's melt behavior.
Melt Flow Index (MFI) : The Melt Flow Index (MFI), measured according to standards such as ASTM 1238, quantifies the ease of flow of a thermoplastic polymer melt. For polypropylene, the addition of peroxides like this compound can lead to chain scission, resulting in a reduction of molecular weight and a corresponding increase in MFI. For instance, in one study, the modification of polypropylene homopolymer with an initiator (which could include this compound) resulted in an increase in MFI from less than 1 g/10 min to 9.1 g/10 min at 230°C with a 2.16 kg load wikipedia.orguni.lu. This increase in MFI indicates a lower melt viscosity, which can be advantageous for processing techniques like blow molding wikipedia.orguni.lu.
Dynamic Rheological Measurements : Dynamic rheological measurements, such as oscillatory shear rheology, provide deeper insights into the viscoelastic properties of polymers. Parameters like storage modulus (G'), loss modulus (G''), and complex viscosity (η*) are crucial. The application of peroxides, including this compound, can lead to increased melt elasticity, which is often correlated with an increase in long-chain branching within the polymer structure wikipedia.orguni.lu. The Dow Rheology Index (DRI), which is considered a measure of long-chain branching, has been shown to increase significantly (e.g., greater than 1, preferably at least 2, and most preferably greater than 50) in polypropylene (co)polymers modified with initiators like DLP wikipedia.orguni.lu. Higher G' values, particularly at the crossover point of G' and G'', indicate greater elasticity and higher molecular weight distribution wikipedia.orguni.lu.
The following table illustrates the potential impact of this compound on polypropylene's melt properties:
| Property | Before Modification (Example) | After Modification with Initiator (e.g., DLP) wikipedia.orguni.lu | Unit |
| Melt Flow Index (MFI) | < 1 | 9.1 | g/10 min |
| Melt Strength | - | 6.9 | cN |
| Dow Rheology Index (DRI) | - | > 1 (preferably > 2, most preferably > 50) | - |
Scanning Electron Microscopy (SEM) for Polymer Microstructure and Surface Morphology
Scanning Electron Microscopy (SEM) is an indispensable tool for visualizing the microstructure and surface morphology of polymer materials. When this compound is used as a polymerization initiator, particularly in suspension polymerization for the creation of microspheres, SEM provides critical information about the resulting particle characteristics.
Studies on the synthesis of thermally expandable thermoplastic microspheres, often comprising poly(acrylonitrile-co-methacrylonitrile) shells, have utilized this compound as a polymerization catalyst or initiator americanelements.comwikipedia.orgwikipedia.org. SEM analysis of these microspheres reveals details about their particle size, shape, and surface texture americanelements.comwikipedia.orgwikipedia.org. For instance, the choice of this compound formulation and its amount, along with other stabilization system components like silica (B1680970) (LX) and condensation oligomer from adipic acid and diethanol amine (KO), significantly influences the resulting particle size and morphology wikipedia.orgwikipedia.org. SEM observations confirm that a stable polymerization system, achieved with specific this compound formulations, leads to homogeneous dispersions of microspheres with desired expansion properties and particle sizes wikipedia.orgwikipedia.org. The average particle size of these microspheres can be measured using SEM, among other techniques americanelements.com. This direct visual evidence from SEM is crucial for optimizing polymerization conditions to achieve specific morphological outcomes for various applications, such as lightweight fillers or foaming agents wikipedia.orgwikipedia.org.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
